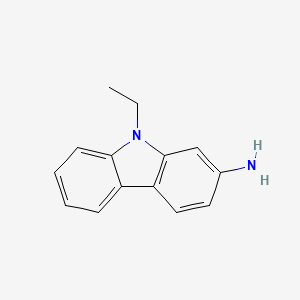

9-Ethyl-9H-carbazol-2-amine

概要

説明

9-Ethyl-9H-carbazol-2-amine is an organic compound belonging to the carbazole family Carbazoles are known for their versatile applications in various fields due to their unique structural and electronic properties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-9H-carbazol-2-amine typically involves the reduction of 3-nitro-N-ethylcarbazole using sodium sulfide. The reaction conditions include:

Solvent: Methanol or ethanol

Temperature: Room temperature to slightly elevated temperatures

Catalyst: Sodium sulfide

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:

Reactants: 3-nitro-N-ethylcarbazole and sodium sulfide

Solvent: Industrial-grade methanol or ethanol

Reaction Vessel: Large-scale reactors with temperature control

Purification: Crystallization or distillation to obtain pure this compound

化学反応の分析

Types of Reactions

9-Ethyl-9H-carbazol-2-amine undergoes various chemical reactions, including:

Oxidation: Forms corresponding carbazole derivatives

Reduction: Further reduction can lead to different amine derivatives

Substitution: Electrophilic substitution reactions at the nitrogen or aromatic ring positions

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst

Major Products

Oxidation: Carbazole-2,3-dione derivatives

Reduction: Various amine derivatives

Substitution: Halogenated carbazole derivatives

科学的研究の応用

Medicinal Chemistry Applications

9-Ethyl-9H-carbazol-2-amine and its derivatives have shown significant potential in medicinal chemistry, particularly in the development of therapeutic agents.

Antimicrobial Activity:

Research indicates that compounds derived from 9-ethylcarbazole exhibit notable antibacterial and antifungal properties. For instance, studies have reported that derivatives display activity against various pathogens, making them candidates for new antimicrobial agents .

Anticancer Properties:

The compound has been investigated for its anticancer potential. A study highlighted the synthesis of N-(9-ethyl-9H-carbazol-3-yl) derivatives that demonstrated cytotoxic effects against cancer cell lines. These derivatives were evaluated for their ability to inhibit cell proliferation, showing promise as anticancer agents .

Neuroprotective Effects:

Certain derivatives of 9-ethylcarbazole have been identified as neuroprotective agents. For example, one study synthesized a compound that was effective in protecting neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Material Science Applications

The unique electronic properties of 9-ethylcarbazole derivatives make them suitable for various applications in material science.

Organic Light Emitting Diodes (OLEDs):

The compound is utilized in the fabrication of OLEDs due to its excellent photoconductivity and stability. Studies have shown that incorporating 9-ethylcarbazole into OLED structures enhances their efficiency and longevity .

Fluorescent Probes:

A notable application involves the use of 3-(2-bromoacetamido)-N-(9-ethyl-9H-carbazol) as a fluorescent probe for detecting thiophenols in rubber products. This method employs high-performance liquid chromatography (HPLC) coupled with fluorescence detection, showcasing the compound's versatility in analytical applications .

Analytical Chemistry Applications

In analytical chemistry, 9-ethylcarbazole derivatives serve as valuable reagents and probes.

Detection Methods:

The development of sensitive detection methods using 9-ethylcarbazole derivatives has been reported. For instance, a study utilized these compounds for the simultaneous determination of multiple thiophenols through precolumn derivatization techniques . This demonstrates their utility in environmental monitoring and quality control processes.

Case Studies and Data Tables

To provide a clearer understanding of the applications and effectiveness of 9-ethylcarbazole derivatives, the following tables summarize key findings from various studies:

作用機序

The mechanism of action of 9-Ethyl-9H-carbazol-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with cellular proteins and enzymes, influencing their activity.

Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and oxidative stress.

類似化合物との比較

Similar Compounds

- 9-Ethylcarbazol-3-amine

- 3-Amino-9-ethylcarbazole

- 3-Bromo-9-ethylcarbazole

Uniqueness

9-Ethyl-9H-carbazol-2-amine stands out due to its specific structural configuration, which imparts unique electronic properties. This makes it particularly suitable for applications in organic electronics and as a precursor in the synthesis of more complex molecules.

生物活性

9-Ethyl-9H-carbazol-2-amine, a derivative of carbazole, has garnered attention due to its diverse biological activities, including potential applications in medicine and biotechnology. This article synthesizes current research findings, mechanisms of action, and applications of this compound.

This compound has the molecular formula and a CAS number of 40444-36-8. The compound is characterized by its unique electronic properties, making it suitable for various applications in organic electronics and as a precursor in synthetic chemistry.

The primary target of this compound is horseradish peroxidase (HRP)-conjugated secondary antibodies. This interaction facilitates chromogenic oxidation reactions that are crucial in immunohistochemistry, allowing for the visualization of antigens. The compound also influences several biochemical pathways, notably those related to oxidative stress responses, by modulating enzyme activity and gene expression .

Biochemical Pathways

- Enzyme Interactions : Acts as a substrate for peroxidase enzymes.

- Cell Signaling : Modulates pathways involved in oxidative stress.

- Metabolic Pathways : Interacts with cytochrome P450 enzymes, affecting the metabolism of other compounds .

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

- Antimicrobial Properties : It has shown efficacy against various bacterial strains, with studies indicating moderate antibacterial and antifungal activities . For instance, derivatives synthesized from this compound displayed significant inhibitory effects against Escherichia coli and Candida albicans.

- Anticancer Potential : The compound has been explored for its anticancer properties. Studies indicate that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antiviral Activity : Recent studies have investigated its potential against SARS-CoV-2. Molecular docking studies revealed strong binding affinities to key viral proteins, suggesting that certain derivatives could serve as effective inhibitors .

Study 1: Antibacterial Activity

A study evaluated the antibacterial activity of novel carbazole derivatives, including this compound. The results showed that these compounds had minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 µg/mL against tested bacterial strains .

Study 2: Antiviral Efficacy

In another study focused on SARS-CoV-2, synthesized derivatives were docked against the main protease and RNA-dependent RNA polymerase. Compounds exhibited binding affinities between -7.62 to -8.92 Kcal/mol, indicating potential as antiviral agents .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good absorption characteristics with potential blood-brain barrier permeability. However, dosage effects indicate that while lower doses are relatively non-toxic, higher doses may lead to significant adverse effects .

Applications in Research

The compound is utilized across various fields:

- Chemistry : As an intermediate in synthesizing complex organic molecules.

- Biology : Investigated for use as fluorescent probes in biological imaging.

- Medicine : Explored for therapeutic applications in cancer and infectious diseases.

- Industry : Employed in the development of organic light-emitting diodes (OLEDs) .

Comparison with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 9-Ethylcarbazol-3-amine | Moderate antibacterial | Different substitution pattern |

| 3-Amino-9-ethylcarbazole | Anticancer properties | Enhanced efficacy through structural modifications |

| 3-Bromo-9-ethylcarbazole | Antioxidant activity | Bromine substitution enhances reactivity |

特性

IUPAC Name |

9-ethylcarbazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-2-16-13-6-4-3-5-11(13)12-8-7-10(15)9-14(12)16/h3-9H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZXVUUFTRMSRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C3=C1C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。